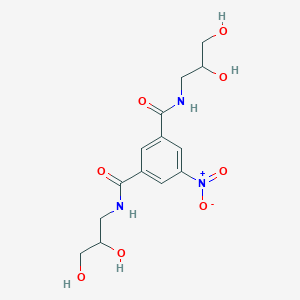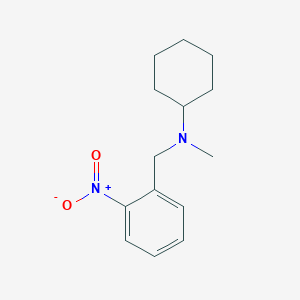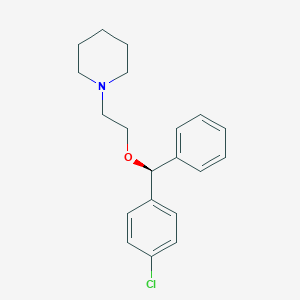![molecular formula C11H15NO2 B195473 Formamide, N-[2-(4-methoxyphenyl)-1-methylethyl]- CAS No. 126002-14-0](/img/structure/B195473.png)
Formamide, N-[2-(4-methoxyphenyl)-1-methylethyl]-
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds has been studied. For instance, formamide can be produced by treating formic acid with ammonia, which produces ammonium formate, which in turn yields formamide upon heating . Another method involves the aminolysis of ethyl formate . In the case of (4-Methoxyphenyl)formamide, it was first synthesized by the reaction of (4-methoxyphenyl)amine with ethyl formate .Aplicaciones Científicas De Investigación
Synthesis Applications
Synthesis of O-Silylurethanes, Ureas, and Formamides : Utilization of (4-methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides, including the synthesis of (4-methoxyphenyl)formamide, has been investigated. X-ray diffraction (XRD) analysis was used for structural determination (Belova et al., 2017).
Preparation as a Key Intermediate : It has been synthesized as a key intermediate for antiasthmatic formoterol, demonstrating its significance in pharmaceutical synthesis (Wang Yong-mei, 2007).
Chemical Analysis and Identification
- In Clandestine Synthesis : Identified as a contaminant in the clandestine synthesis of 4-methoxyamphetamine (PMA), highlighting its presence in illicit drug manufacturing and the importance of accurate chemical analysis in forensic science (Błachut et al., 2002).
Pharmaceutical Research
Characterization of β2-Adrenoceptors : Utilized in the synthesis of radioligand [11C]formoterol for the characterization of pulmonary β2-adrenoceptors using positron emission tomography (PET), demonstrating its application in advanced medical imaging and receptor studies (Visser et al., 1998).
In Fungicidal Research : Investigated as part of compounds with systemic fungicidal activity, showing its potential use in agricultural chemistry (Carter et al., 1974).
Chemical Properties and Transformations
- Solid Phase Transition Study : The physical properties, including phase transitions during grinding, of N-[1-(4-methoxyphenyl)-1-methylethyl]-3-oxo-4-aza-5a-androst-1-ene-17beta-carboxamide were explored, contributing to the understanding of its physical and chemical behaviors (Yada et al., 2003).
Methodological Developments
- In N-Formylation of Amines : Demonstrated as a reagent in the N-formylation of amines, offering a methodological advancement in organic synthesis (Ishida & Haruta, 2009).
Propiedades
IUPAC Name |
N-[1-(4-methoxyphenyl)propan-2-yl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9(12-8-13)7-10-3-5-11(14-2)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGNROSMHVOCKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559794 | |
| Record name | N-[1-(4-Methoxyphenyl)propan-2-yl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-Methoxyphenyl)propan-2-yl]formamide | |
CAS RN |
126002-14-0 | |
| Record name | N-[1-(4-Methoxyphenyl)propan-2-yl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















